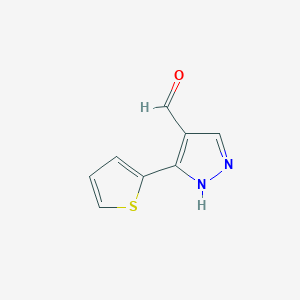

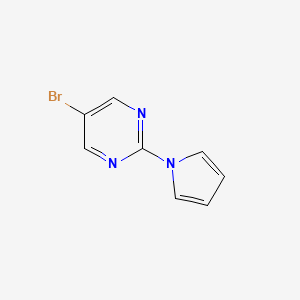

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

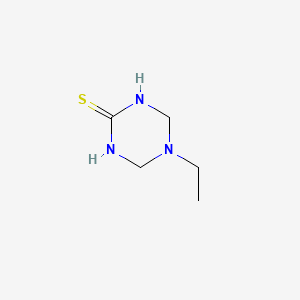

Pyrimidine derivatives, such as 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine, are of significant interest due to their wide range of applications in the development of pharmaceuticals and materials. These compounds are characterized by the presence of a pyrimidine ring, a six-membered heterocyclic ring containing nitrogen atoms, which is modified by various substituents to achieve desired properties and activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For example, 7-substituted-5-aryl-pyrrolo[2,3-d]pyrimidines are synthesized from alpha-bromoacetophenones, indicating a method that could be adapted for 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine synthesis (Widler et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational analysis, including density functional theory (DFT), provides insights into the molecular geometry, vibrational wavenumbers, and electronic properties (Chandralekha et al., 2020).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including halogen-mediated oxidative cyclization, Suzuki cross-coupling, and Buchwald–Hartwig amination. These reactions are useful for the diversification and functionalization of the pyrimidine nucleus, enhancing their utility as synthetic intermediates (Tang et al., 2014).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. X-ray diffraction analysis and thermal tools are employed to characterize these compounds and understand their stability and behavior under different conditions (Barakat et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, electronic structure, and potential for interaction with biological targets, are studied through NMR chemical shifts, electronic spectra assignments, and molecular electrostatic potential maps. These analyses help predict the compound's behavior in chemical reactions and its interaction with biological systems (Barakat et al., 2017).

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Pyrrole is a biologically active scaffold possessing diverse activities . It is used in the formation of more active compounds and is found in many natural products .

- Pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

- The structure–activity relationship studies have been discussed along with their therapeutic applications .

-

Insecticide Development

-

Bioimaging

-

Antitumor Activity

-

Drug Development

- Imidazole, a similar compound to pyrrole, is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Kinase Inhibition

-

Visible Light Mediated Synthesis

- “5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine” and similar compounds can be used in visible light mediated synthesis . For example, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .

-

Organic Materials

- Nitrogen-containing heterocycles, such as those found in “5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine”, are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is of particular importance .

-

Optoelectronics

-

Drug Discovery Research

-

Synthesis of N-substituted Pyrroles

-

Natural Product Synthesis

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVHYYVLNOSCPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363386 |

Source

|

| Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |

CAS RN |

478258-70-7 |

Source

|

| Record name | 5-Bromo-2-(1H-pyrrol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)

![4-Ethyl-5-thiophen-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270337.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1270346.png)